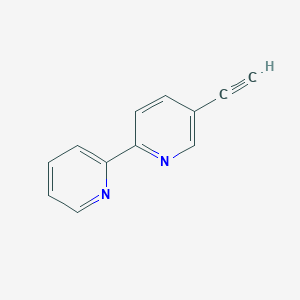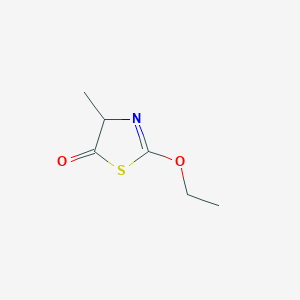
4-Methyl-2-ethoxy-5(4H)-thiazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-ethoxy-5(4H)-thiazolone is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. It is a thiazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-ethoxy-5(4H)-thiazolone is not fully understood, but it is believed to be related to its thiazolone structure. Thiazolone derivatives have been shown to have antibacterial activity by inhibiting the synthesis of bacterial cell walls. Additionally, the thiazolone ring has been shown to be a good electron donor, which makes it useful for fluorescence detection and photodynamic therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-ethoxy-5(4H)-thiazolone have been studied in vitro and in vivo. In vitro studies have shown that it has antibacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have fluorescence properties that make it useful for detecting metal ions. In vivo studies have shown that it has potential as a photosensitizer for use in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-2-ethoxy-5(4H)-thiazolone in lab experiments is its antibacterial activity, which makes it useful for studying bacterial cell walls. Additionally, its fluorescence properties make it useful for detecting metal ions, which can be important in a variety of biological processes. However, one of the limitations of using 4-Methyl-2-ethoxy-5(4H)-thiazolone is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 4-Methyl-2-ethoxy-5(4H)-thiazolone. One area of research could focus on its potential as an antibacterial agent, particularly in the development of new antibiotics. Another area of research could focus on its potential as a photosensitizer for use in photodynamic therapy, which could lead to the development of new cancer treatments. Additionally, further research could be done to better understand its mechanism of action and how it interacts with biological systems.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-ethoxy-5(4H)-thiazolone has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-4-methylthiazole with ethyl chloroacetate in the presence of sodium hydroxide. The resulting product is then hydrolyzed using hydrochloric acid to yield 4-Methyl-2-ethoxy-5(4H)-thiazolone.
Applications De Recherche Scientifique
4-Methyl-2-ethoxy-5(4H)-thiazolone has been used in scientific research for a variety of applications. It has been studied for its potential as an antibacterial agent, with promising results. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and nickel. Additionally, it has been investigated for its potential as a photosensitizer for use in photodynamic therapy, which is a treatment for cancer.
Propriétés
IUPAC Name |
2-ethoxy-4-methyl-4H-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-6-7-4(2)5(8)10-6/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCHSVAPTLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=O)S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

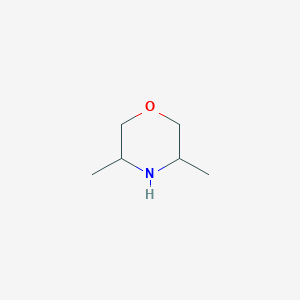
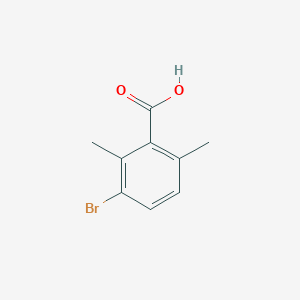
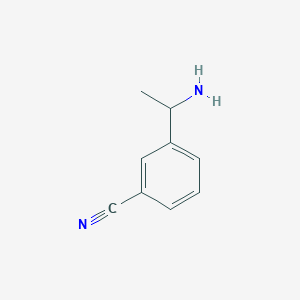
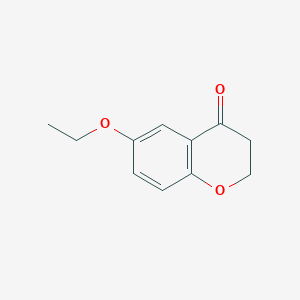

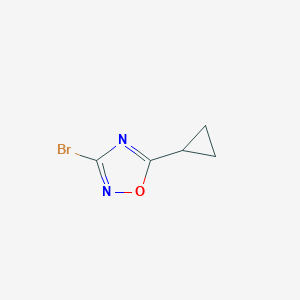

![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)
